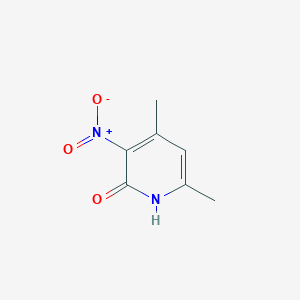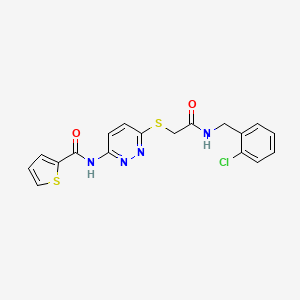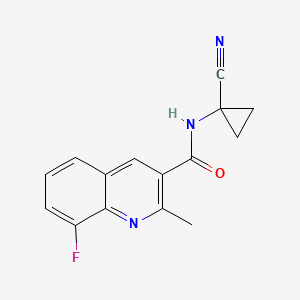
Ácido 1-metil-4-(trifluorometil)-1H-pirazolo-5-carboxílico
Descripción general
Descripción
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H5F3N2O2 and its molecular weight is 194.113. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis completo de las aplicaciones de investigación científica del ácido 1-metil-4-(trifluorometil)-1H-pirazolo-5-carboxílico, centrándose en seis aplicaciones únicas:
Química Medicinal
Ácido 1-metil-4-(trifluorometil)-1H-pirazolo-5-carboxílico: se estudia ampliamente en química medicinal por sus posibles propiedades terapéuticas. El grupo trifluorometilo mejora la estabilidad metabólica y la biodisponibilidad de la molécula, lo que la convierte en un candidato prometedor para el desarrollo de fármacos. Los investigadores están investigando su uso en el diseño de agentes antiinflamatorios, antivirales y anticancerígenos .
Desarrollo Agroquímico
En la investigación agroquímica, este compuesto se explora por su potencial como pesticida o herbicida. Su estructura química única le permite interactuar eficazmente con los objetivos biológicos de las plagas y las malas hierbas, proporcionando una base para el desarrollo de nuevos agroquímicos más eficaces .
Ciencia de Materiales
Las propiedades únicas del compuesto lo hacen valioso en la ciencia de los materiales, particularmente en el desarrollo de polímeros y recubrimientos avanzados. Su estabilidad y reactividad se aprovechan para crear materiales con mayor durabilidad y resistencia a los factores ambientales .
Catálisis
This compound: también se utiliza como ligando en procesos catalíticos. Su capacidad para estabilizar los complejos de metales de transición lo hace útil en diversas reacciones catalíticas, incluidas las que se utilizan en la síntesis orgánica y los procesos industriales .
Química Ambiental
Los investigadores están explorando el uso de este compuesto en química ambiental para la detección y remediación de contaminantes. Su reactividad y estabilidad lo convierten en una herramienta útil para desarrollar sensores y métodos de tratamiento para contaminantes ambientales.
Estas aplicaciones ponen de manifiesto la versatilidad y la importancia del ácido 1-metil-4-(trifluorometil)-1H-pirazolo-5-carboxílico en diversos campos científicos. Si necesita información más detallada sobre alguna aplicación específica, no dude en preguntar.
Propiedades
IUPAC Name |
2-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-4(5(12)13)3(2-10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMODFXPVBWFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198436-63-3 | |
| Record name | 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2493084.png)
![2-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2493085.png)
![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)
![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2493090.png)
![3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2493094.png)


![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-2-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2493102.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2493103.png)
